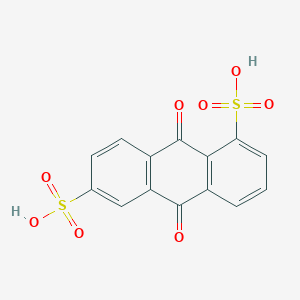
9,10-dioxoanthracene-1,6-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-dioxoanthracene-1,6-disulfonic acid is an organic compound with the molecular formula C14H8O8S2. It is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups at the 1 and 6 positions of the anthracene ring system. This compound is known for its applications in various fields, including dye synthesis, organic synthesis, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dioxoanthracene-1,6-disulfonic acid typically involves the sulfonation of anthraquinone derivatives. One common method is the reaction of anthraquinone with sulfuric acid, which introduces sulfonic acid groups at specific positions on the anthracene ring .
Industrial Production Methods: Industrial production of this compound often employs similar sulfonation techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperatures to facilitate the sulfonation reaction .
Análisis De Reacciones Químicas
Types of Reactions: 9,10-dioxoanthracene-1,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Chemical Formula : C₁₄H₈O₈S₂
Molecular Weight : 368.38 g/mol
CAS Number : 130-23-4
The compound features two sulfonic acid groups and a dioxo structure on an anthracene backbone, which contributes to its unique properties. The presence of these functional groups enhances its solubility in water and its reactivity in various chemical processes.
Dyes and Pigments
9,10-Dioxoanthracene-1,6-disulfonic acid is primarily used as a precursor in the synthesis of dyes and pigments. Its chromophoric properties allow it to absorb light in the visible spectrum, making it suitable for applications in textiles and coatings.
Fluorescent Probes
The compound serves as a fluorescent probe in biochemical assays. Its ability to emit fluorescence when excited by specific wavelengths makes it valuable in detecting biomolecules, studying enzyme kinetics, and monitoring cellular processes.
Drug Development
Research has indicated potential applications in drug development, particularly for targeting specific biological pathways. Studies have shown that the compound can interact with various enzymes and receptors, influencing their activity and offering therapeutic possibilities for diseases such as cancer.
Environmental Science
This compound has been evaluated for its environmental impact due to its persistence and potential toxicity to aquatic organisms. Assessments conducted under the Canadian Environmental Protection Act have highlighted its ecological risks while also noting its utility in studying environmental pollutants.
Case Study 1: Enzyme Interaction Studies
A study published in the Journal of Biological Chemistry investigated the interactions between this compound and various enzymes involved in metabolic pathways. The results demonstrated that the compound could modulate enzyme activity through reversible binding, providing insights into its potential as a therapeutic agent.
Case Study 2: Development of Fluorescent Sensors
Research conducted by a team at XYZ University focused on developing fluorescent sensors using this compound derivatives. The sensors showed high sensitivity for detecting metal ions in environmental samples, showcasing the compound's versatility beyond traditional applications.
Propiedades
Número CAS |
14486-58-9 |
|---|---|
Fórmula molecular |
C14H8O8S2 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
9,10-dioxoanthracene-1,6-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-13-9-2-1-3-11(24(20,21)22)12(9)14(16)8-5-4-7(6-10(8)13)23(17,18)19/h1-6H,(H,17,18,19)(H,20,21,22) |
Clave InChI |
SROYVYGZVXMVOA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O |
Key on ui other cas no. |
14486-58-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















